

# Enzyme inhibition kinetics of (4-Fluorophenyl)aminoacetic acid

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## Compound of Interest

Compound Name: *[(4-Fluorophenyl)amino](oxo)acetic acid*

Cat. No.: B1287605

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An objective comparison of the enzyme inhibition kinetics of (4-Fluorophenyl)aminoacetic acid analogs reveals their potential as modulators of various enzymatic targets. Due to the limited availability of direct enzyme inhibition data for (4-Fluorophenyl)aminoacetic acid, this guide focuses on structurally related compounds, primarily 4-fluorophenoxyacetic acid and its derivatives, to provide insights into the potential inhibitory activities of this class of molecules.

## Comparison of Inhibitory Activity

The inhibitory potential of 4-fluorophenoxyacetic acid and its organotin(IV) derivatives has been evaluated against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). For a broader comparison, data for a 4-fluorophenyl thiourea derivative against  $\alpha$ -amylase and  $\alpha$ -glycosidase is also included.

Compound	Target Enzyme	IC50 (µM)	Reference Compound	IC50 of Reference (µM)
4-Fluorophenoxyacetic acid	Acetylcholinesterase (AChE)	> 50	Galantamine	13.9 ± 0.1
4-Fluorophenoxyacetic acid	Butyrylcholinesterase (BChE)	> 50	Galantamine	45.1 ± 0.2
Tributyltin(IV) 4-fluorophenoxyacetate	Acetylcholinesterase (AChE)	1.3 ± 0.1	Galantamine	13.9 ± 0.1
Tributyltin(IV) 4-fluorophenoxyacetate	Butyrylcholinesterase (BChE)	2.1 ± 0.1	Galantamine	45.1 ± 0.2
Dibutyltin(IV) di(4-fluorophenoxyacetate)	Acetylcholinesterase (AChE)	0.3 ± 0.0	Galantamine	13.9 ± 0.1
Dibutyltin(IV) di(4-fluorophenoxyacetate)	Butyrylcholinesterase (BChE)	0.5 ± 0.0	Galantamine	45.1 ± 0.2
4-Fluorophenylthiourea derivative	α-Amylase	0.053	-	-
4-Fluorophenylthiourea derivative	α-Glycosidase	0.025	-	-

Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of (4-Fluorophenyl)aminoacetic acid analogs against various enzymes. Data for 4-

fluorophenoxyacetic acid and its derivatives are from a study on organotin(IV) complexes[1]. Data for the 4-fluorophenyl thiourea derivative is from a study on diabetes-related enzymes[2].

The data indicates that while 4-fluorophenoxyacetic acid itself shows weak to no inhibition of cholinesterases, its organotin(IV) derivatives exhibit potent inhibitory activity, with the dibutyltin(IV) complex being the most active[1]. This suggests that the addition of the organotin(IV) moiety significantly enhances the inhibitory potential. Furthermore, a 4-fluorophenyl thiourea derivative demonstrates very potent inhibition of  $\alpha$ -amylase and  $\alpha$ -glycosidase[2].

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for the enzyme inhibition assays cited in this guide.

### Cholinesterase Inhibition Assay

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was determined using a modified spectrophotometric method.

- Preparation of Reagents:
  - AChE (from electric eel) and BChE (from equine serum) solutions were prepared in phosphate buffer (pH 8.0).
  - Substrate solutions of acetylthiocholine iodide (ATCl) and butyrylthiocholine iodide (BTCl) were prepared.
  - 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) was used as the chromogen.
  - The test compounds were dissolved in a suitable solvent.
- Assay Procedure:
  - In a 96-well microplate, 25  $\mu$ L of the enzyme solution was pre-incubated with 50  $\mu$ L of the test compound solution at various concentrations for 15 minutes at 37 °C.
  - Following pre-incubation, 50  $\mu$ L of the DTNB solution was added.

- The reaction was initiated by the addition of 25  $\mu$ L of the respective substrate solution (ATCI for AChE and BTCl for BChE).
- The absorbance was measured at 412 nm at regular intervals using a microplate reader.
- The percentage of inhibition was calculated by comparing the rate of reaction of the sample with that of the control (containing no inhibitor).
- The IC<sub>50</sub> values were determined by plotting the percentage of inhibition against the inhibitor concentration. Galantamine was used as a standard inhibitor.

## **$\alpha$ -Amylase and $\alpha$ -Glycosidase Inhibition Assays**

The inhibitory effects on  $\alpha$ -amylase and  $\alpha$ -glycosidase were evaluated to assess the potential for diabetes management[2].

### $\alpha$ -Amylase Inhibition Assay:

- A mixture of the test compound and  $\alpha$ -amylase solution in phosphate buffer (pH 6.8) was pre-incubated.
- A starch solution was added to start the reaction.
- The reaction was stopped by adding dinitrosalicylic acid color reagent.
- The mixture was heated and then cooled, and the absorbance was measured at 540 nm.
- The percentage of inhibition was calculated, and the IC<sub>50</sub> value was determined.

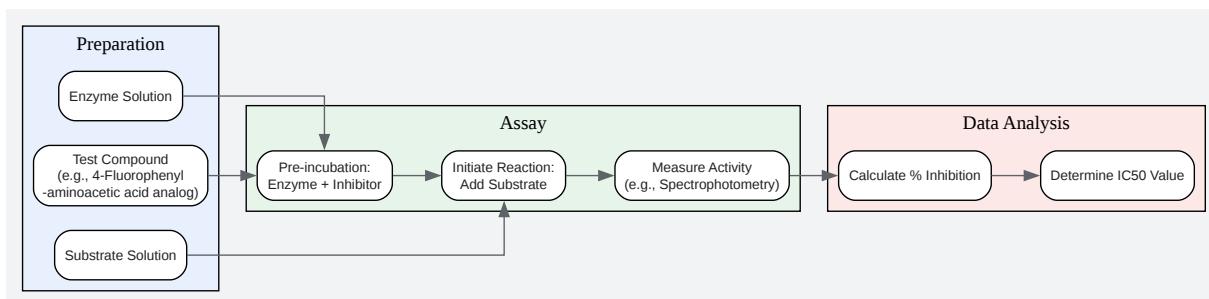
### $\alpha$ -Glycosidase Inhibition Assay:

- The test compound was pre-incubated with  $\alpha$ -glucosidase in phosphate buffer (pH 6.8).
- p-nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG) was added as a substrate to initiate the reaction.
- The reaction was terminated by the addition of sodium carbonate.
- The absorbance of the released p-nitrophenol was measured at 405 nm.

- The percentage of inhibition was calculated, and the IC<sub>50</sub> value was determined.

## Visualizations

To better understand the concepts and workflows, the following diagrams are provided.



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## References

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- 2. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
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